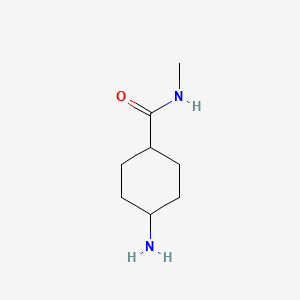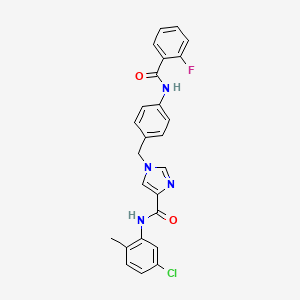
N-(5-chloro-2-methylphenyl)-1-(4-(2-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a compound usually includes its IUPAC name, common name, and structural formula. The IUPAC name is a systematic method of naming chemical substances, primarily based on their structure. The common name is the name by which the compound is commonly known, which may not reflect its chemical structure.
Synthesis Analysis
The synthesis analysis of a compound involves understanding the chemical reactions used to produce the compound. This includes the starting materials, the reagents used, the conditions of the reaction, and the yield of the product.Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose.Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound undergoes. This includes understanding the mechanism of the reaction, the products formed, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, density, molar mass, and chemical stability.Aplicaciones Científicas De Investigación
Antimicrobial and Antiviral Properties
Research has focused on the synthesis and evaluation of derivatives similar to the specified compound for their antimicrobial properties. For instance, compounds bearing fluorine atoms and structured around benzamides and imidazole have shown promising antimicrobial activity against a range of bacteria and fungi. The presence of fluorine has been noted to enhance this activity, indicating the compound's potential in developing antimicrobial agents (Desai, Joshi, & Rajpara, 2013).
Antitumor Activity
Another area of application is in the development of antitumor agents. The structural motifs of imidazole and benzamide, particularly when combined with substituents like fluorine, have been investigated for their potential in treating various cancers. Research into similar compounds has demonstrated significant antiproliferative effects against breast cancer cell lines, showcasing the compound's relevance in cancer therapeutics (Karthikeyan, Solomon, Lee, & Trivedi, 2017).
Cardiovascular Applications
Compounds structurally related to the specified chemical have also been explored for their cardiovascular effects. For instance, derivatives of imidazole have been developed as nonpeptide angiotensin II receptor antagonists, showing potent antihypertensive effects. This research suggests potential applications in managing hypertension and related cardiovascular conditions (Carini et al., 1991).
Electrophysiological Activity
Investigations into N-substituted imidazolylbenzamides have shown their potential as selective class III agents for cardiac electrophysiological activity. This implies the compound's utility in developing treatments for arrhythmias, highlighting its significance in cardiac therapeutic research (Morgan et al., 1990).
Safety And Hazards
The safety and hazards of a compound refer to its potential to cause harm to humans or the environment. This includes its toxicity, flammability, and environmental impact.
Direcciones Futuras
Future directions for the study of a compound could involve further research into its properties, potential uses, and effects on the human body or the environment.
Propiedades
IUPAC Name |
N-(5-chloro-2-methylphenyl)-1-[[4-[(2-fluorobenzoyl)amino]phenyl]methyl]imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClFN4O2/c1-16-6-9-18(26)12-22(16)30-25(33)23-14-31(15-28-23)13-17-7-10-19(11-8-17)29-24(32)20-4-2-3-5-21(20)27/h2-12,14-15H,13H2,1H3,(H,29,32)(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYPRLICBMHRGDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)-1-(4-(2-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

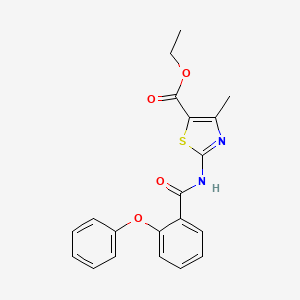
![N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2864214.png)
![2-[1-(4-nitrobenzenesulfonyl)-2,3-dihydro-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B2864215.png)
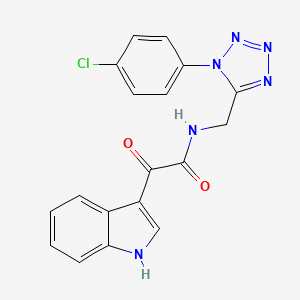
![8-(furan-2-ylmethyl)-3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2864218.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2864219.png)
![N-(5-methylisoxazol-3-yl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2864221.png)
![4-[2-amino-2-(1H-1,3-benzodiazol-2-yl)ethyl]phenol](/img/structure/B2864224.png)
![2-[5-(4-isopropylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2864227.png)
![1-(4,6-bis(ethylamino)-1,3,5-triazin-2-yl)-2-(4-chlorophenyl)-2-hydroxy-2,3,7,8,9,10-hexahydrobenzo[4',5']thieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-11(1H)-one](/img/structure/B2864229.png)
![6-(3-Chlorophenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
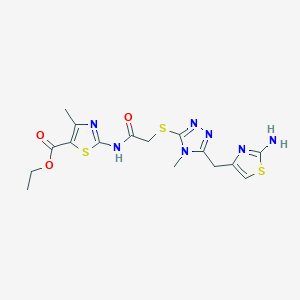
![3-{[(4-chlorobenzyl)oxy]methyl}-1-methyl-5-(4-methylbenzoyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2864235.png)
